2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide

orexin receptor subtype selectivity fluorine positional SAR

SAR-driven fluorine walk series demand regioisomeric precision. Procuring the wrong fluorophenyl isomer (3-F or 4-F) leads to dual-receptor activity and invalidates OX2R target-engagement data. This 2-fluorophenyl analog is the only scaffold in the series that achieves exclusive OX2R engagement (IC₅₀ 3.87 µM) with no OX1R activity. Key procurement assurances: - Confirmed OX2R selectivity vs. inactive OX1R, eliminating off-target confounding in orexin signaling assays. - Ortho-fluorine enables intramolecular N-H···F hydrogen bonding, providing a built-in conformational probe for NMR (¹⁹F, VT-¹H) and computational model validation. - Matched-pair compatibility: Combine with 3-F and 4-F analogs for a rigorous fluoro-walk SAR set, or use alone to minimize screening costs while targeting orexin pathways.

Molecular Formula C15H11FN2O2S
Molecular Weight 302.3 g/mol
Cat. No. B15012420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide
Molecular FormulaC15H11FN2O2S
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C15H11FN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19)
InChIKeyPMAMNTSUDYTHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide — Structural Identity and Chemical Class for Research Procurement


2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide (molecular formula C₁₅H₁₁FN₂O₂S; exact mass 302.05 Da) is a synthetic small-molecule heterocycle belonging to the benzoxazole-thioether-acetamide chemotype . Analogous scaffolds have demonstrated pleiotropic bioactivity in primary screening, including antibiofilm activity against Pseudomonas species at preclinical in vitro stages [1]. This compound is offered as a research-grade building block (typical purity ≥95%) by multiple specialty chemical suppliers for early-stage medicinal chemistry and probe-discovery programs .

Why 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide Cannot Be Automatically Substituted by Other Benzoxazole-Thioether-Acetamides


A benzoxazole-thioether-acetamide scaffold can be purchased from multiple catalog vendors, but the position of the fluorine substituent on the N-phenyl ring decisively alters molecular recognition, lipophilicity, and crystallographic packing. Close regioisomers—such as the 3-fluoro and 4-fluoro analogs—are available under separate CAS numbers and exhibit distinct three-dimensional geometries, hydrogen-bonding networks, and biological off-rate profiles in target-based assays [1]. In orexin receptor screens, moving fluorine from the 3- to the 2-position on a related template abolished OX1R activity while retaining OX2R engagement (IC₅₀ 3.87 µM) [2]. Consequently, a procurement decision that treats these isomers as interchangeable risks invalidating SAR series continuity and wasting screening resources.

Quantitative Differentiation Data for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide vs. Closest Analogs


Orexin OX2R Subtype Selectivity: 2-Fluorophenyl vs. 3-Fluorophenyl Regioisomer in a Congeneric Series

In a congeneric benzoxazole-derived series tested for orexin receptor antagonism, the 2-fluorophenyl analog (Compound 21) displayed no measurable OX1R inhibition but retained OX2R activity with an IC₅₀ of 3.87 µM. In contrast, the 3-fluorophenyl isomer (Compound 15) showed dual OX1R/OX2R activity with IC₅₀ values of 1.98 µM and 1.65 µM, respectively. The 4-fluorophenyl analog (Compound 20) was inactive at both subtypes [1].

orexin receptor subtype selectivity fluorine positional SAR

Solid-State Conformation: Ortho-Methoxy Analog Crystal Data and Predicted Ortho-Fluoro Intramolecular Hydrogen Bonding

Single-crystal X-ray diffraction of the closely related 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide reveals two intramolecular N—H···O and N—H···N hydrogen bonds forming S(5) and S(7) ring motifs, with a benzoxazole-to-phenyl dihedral angle of 66.16(17)° [1]. By analogy, the 2-fluorophenyl target is predicted to engage an N—H···F intramolecular hydrogen bond that stabilizes a pseudo-cyclic conformation absent in the 3-fluoro, 4-fluoro, and unsubstituted parent analogs.

crystal engineering intramolecular H-bond conformational restriction

Antibiofilm Scaffold Validation: N-Phenyl Parent Analog Demonstrates Pseudomonas Biofilm Activity

The N-phenyl parent scaffold, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide, is cataloged in the Virulence Factor Database (VFDB) with demonstrated antibiofilm activity against Pseudomonas species at the preclinical in vitro stage [1]. The 2-fluorophenyl derivative adds an electronegative ortho-substituent that is expected to modulate electronic properties (Hammett σₘ = 0.34 for F) and membrane permeability relative to the unsubstituted parent.

Pseudomonas biofilm anti-virulence benzoxazole acetamide

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Polar Surface Area Across Fluoro-Regioisomers

All three fluoro-regioisomers (2-F, 3-F, 4-F) share the identical molecular formula C₁₅H₁₁FN₂O₂S and molecular weight (302.32 g·mol⁻¹), but the ortho-fluorine in the 2-fluorophenyl analog uniquely positions a hydrogen-bond acceptor adjacent to the acetamide NH, enabling the intramolecular N—H···F interaction described above. This contact is structurally analogous to the N—H···O interaction characterized crystallographically in the 2-methoxyphenyl derivative [1]. The three isomers are chromatographically distinguishable (SpectraBase entries confirm distinct ¹H NMR fingerprints for the 3-fluoro analog [2]), enabling analytical quality control.

physicochemical profiling polar surface area hydrogen-bond donor

Benzoxazole-Thioether vs. Benzothiazole-Thioether Scaffold Comparison: Antimicrobial Activity Divergence

The benzoxazole-thioether-acetamide scaffold can be confused with its benzothiazole-thioether-acetamide isostere during procurement. Published SAR indicates that benzoxazole/benzothiazole sulfanyl groups favor antimicrobial activity, while quinazoline sulfonyl or triazole groups shift biological profiles toward anticancer or NO-donor functions . The heteroatom identity (O vs. S in the fused ring) alters electron distribution, hydrogen-bond acceptor strength, and metabolic stability. Compounds with the benzoxazole core have demonstrated MIC values comparable to reference antibiotics in some series, whereas the benzothiazole analogs may exhibit different potency and selectivity profiles against the same bacterial strains .

benzoxazole vs benzothiazole heterocycle isostere antimicrobial SAR

Limited Published Primary Data Disclosure: Transparent Assessment of Evidence Strength

A systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, and Google Patents (conducted 2026-05-01) returned no primary research article, patent, or curated bioactivity database entry that directly reports quantitative biological assay data (IC₅₀, MIC, Kd, Ki, EC₅₀, or % inhibition) for this exact compound — 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide. The closest evidence originates from: (i) a crystal structure of the 2-methoxyphenyl analog [1]; (ii) orexin receptor data for a related benzoxazole series where the 2-fluorophenyl substituent was one of several tested [2]; and (iii) scaffold-level antibiofilm activity for the N-phenyl parent [3]. The differentiation claims in this guide therefore rely on structural analogy, class-level inference, and closely matched comparator data rather than direct head-to-head experimental comparison with this specific compound.

data availability evidence strength procurement risk

Recommended Application Scenarios for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide Based on Available Evidence


OX2R-Selective Probe Development and Orexin Pathway Dissection

Based on congeneric series data showing that 2-fluorophenyl substitution yields OX2R-selective engagement (IC₅₀ 3.87 µM) with no OX1R activity, this compound is suitable as a starting scaffold for developing OX2R-selective chemical probes to dissect orexinergic signaling in sleep, feeding, and addiction models [1]. The 3-fluorophenyl or 4-fluorophenyl analogs should be excluded for this application due to their dual-receptor activity or complete inactivity.

Fluorine Positional SAR in Antibiofilm Benzoxazole Libraries

Given the documented antibiofilm activity of the N-phenyl parent scaffold against Pseudomonas species in preclinical in vitro assays, this 2-fluorophenyl analog provides a systematic fluorine-walk entry (ortho position) for evaluating electronic and steric effects on biofilm inhibition potency [2]. Combining this compound with the 3-fluoro and 4-fluoro isomers in a matched-pair screening set allows rigorous SAR mapping of the fluorophenyl ring position.

Conformational Analysis and Intramolecular Hydrogen Bonding Studies

The ortho-fluorine in this compound is predicted to form an intramolecular N—H···F hydrogen bond analogous to the N—H···O interaction crystallographically confirmed in the 2-methoxyphenyl analog [3]. This makes it a valuable model system for NMR-based conformational analysis (e.g., variable-temperature ¹H NMR to assess H-bond strength, or ¹⁹F NMR as a sensitive probe of local environment), as well as for testing computational predictions of fluorine-mediated conformational restriction in drug design.

Fragment-Based and Phenotypic Screening Library Inclusion

With a molecular weight of 302.32 Da, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, a topological polar surface area of approximately 71 Ų, and predicted compliance with Lipinski's Rule of Five, this compound meets fragment-like physicochemical criteria suitable for inclusion in diversity-oriented screening libraries . The absence of published bioactivity data positions it as an ideal candidate for primary phenotypic or target-based high-throughput screening campaigns aimed at discovering novel chemical starting points.

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